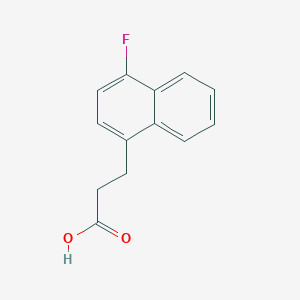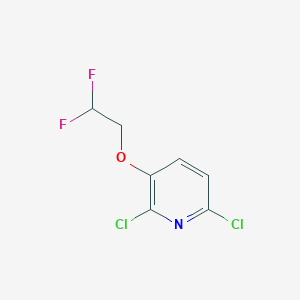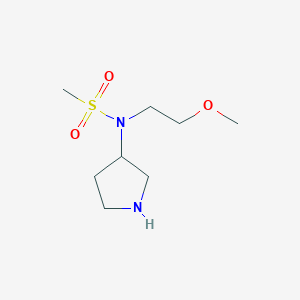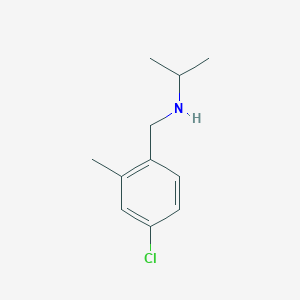 (4-Chlor-2-methylphenyl)methylamin CAS No. 1501932-07-5"
>
(4-Chlor-2-methylphenyl)methylamin CAS No. 1501932-07-5"
>
(4-Chlor-2-methylphenyl)methylamin
Übersicht
Beschreibung
Compounds like “(4-Chloro-2-methylphenyl)methylamine” belong to a class of organic compounds known as amines, which contain a nitrogen atom attached to one or more alkyl or aryl groups . The presence of the chlorine atom and the methyl group on the phenyl ring suggests that this compound might have interesting chemical properties.
Synthesis Analysis
The synthesis of such compounds typically involves nucleophilic aromatic substitution reactions or other types of organic reactions . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of a compound like this would consist of a phenyl ring (a six-membered carbon ring) with a chlorine atom and a methyl group attached, connected to a nitrogen atom, which is in turn connected to a propyl group .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form amine salts . The chlorine atom on the phenyl ring could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Amines generally have higher boiling points than comparable hydrocarbons due to their ability to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Synthetische Cathinone und psychoaktive Forschung
[(4-Chlor-2-methylphenyl)methyl]amin ist strukturell mit synthetischen Cathinonen verwandt, die psychoaktive Substanzen sind. Die Forschung auf diesem Gebiet konzentriert sich auf das Verständnis des Wirkmechanismus dieser Verbindungen, insbesondere ihrer Fähigkeit, proteintransportierende Monoamine wie Dopamin, Noradrenalin und Serotonin zu hemmen . Diese Forschung hat erhebliche Auswirkungen auf die Bekämpfung von Drogenmissbrauch und die Entwicklung therapeutischer Interventionen für Sucht.
Kristallographie und spektroskopische Analyse
Die Struktur der Verbindung ermöglicht detaillierte kristallographische Studien und spektroskopische Charakterisierung. Diese Studien sind entscheidend für die Identifizierung neuer psychoaktiver Substanzen (NPS) und das Verständnis ihrer Eigenschaften. Techniken wie Röntgenkristallographie, NMR, UHPLC-QQQ-MS/MS und GC-MS werden eingesetzt, um die molekulare Struktur und das Verhalten solcher Verbindungen aufzuklären .
Pharmakologische Anwendungen
Die Erforschung der pharmakologischen Anwendungen von Diazin-Alkaloiden, zu denen Verbindungen wie [(4-Chlor-2-methylphenyl)methyl]amin gehören, zeigt ein breites Spektrum an potenziellen Anwendungen. Diese Verbindungen zeigen Aktivitäten wie antimikrobielle, antimykotische, antiparasitäre und Antitumor-Effekte. Sie werden auch für ihr Potenzial bei der Behandlung von Herz-Kreislauf-Erkrankungen und als Antihypertensiva untersucht .
Herbizide und Antitumor-Aktivität
Ein chlor-substituiertes Analogon der Verbindung hat sich als vielversprechend als herbizides ionisches Flüssigkeiten erwiesen. Insbesondere zeigte es eine ausgeprägte Antitumor-Aktivität. Dies eröffnet Wege für die Entwicklung neuer Herbizide mit zusätzlichen vorteilhaften Eigenschaften .
Arzneimittelentwicklung und -synthese
Die Struktur der Verbindung dient als Baustein für die Synthese verschiedener Medikamente. Sie ist Teil einer Klasse von Molekülen, die für die Herstellung von Medikamenten gegen eine Reihe von Krankheiten, einschließlich Leukämie, Brustkrebs und idiopathischer Lungenfibrose, von entscheidender Bedeutung sind. Die Vielseitigkeit der Verbindung in der Arzneimittelsynthese macht sie zu einem wertvollen Forschungsgegenstand .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(4-chloro-2-methylphenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-8(2)13-7-10-4-5-11(12)6-9(10)3/h4-6,8,13H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYAWIXCJUNADT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole](/img/structure/B1449063.png)

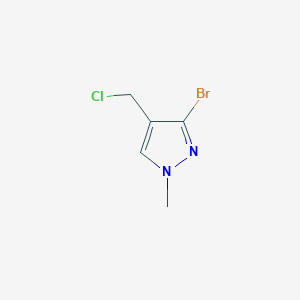
![1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride](/img/structure/B1449068.png)
![2-Pyridin-3-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1449070.png)

![Bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) trihydrochloride](/img/structure/B1449074.png)
![(1R,2S,9S,10S)-3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1449075.png)
